Emodin-8-glucoside

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

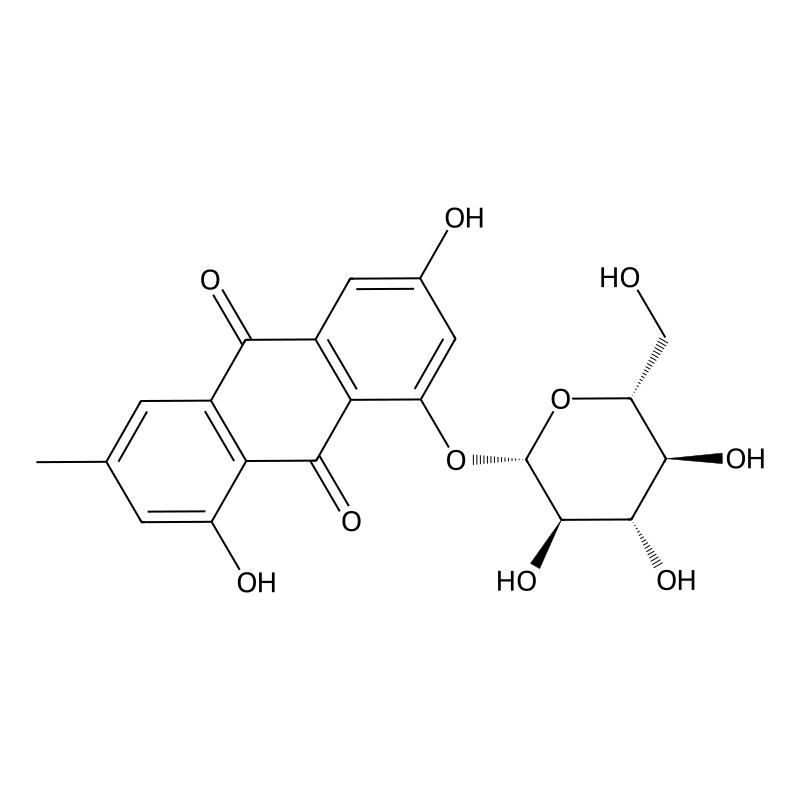

Emodin-8-glucoside is a glycosylated derivative of emodin, a naturally occurring anthraquinone compound. Its molecular formula is C21H20O10, with a molecular weight of 432.381 g/mol . Emodin-8-glucoside is primarily found in various medicinal plants, including Polygonum multiflorum, and is known for its diverse biological activities, such as anti-inflammatory, antioxidant, and anticancer properties .

Emodin-8-glucoside (E-8-O-G) is a naturally occurring compound found in several plants, including Reynoutria japonica (commonly known as Japanese knotweed) []. It belongs to a class of chemicals called anthraquinones, known for their diverse biological activities []. While research on E-8-O-G is ongoing, it has shown potential applications in various scientific research fields, as detailed below:

Anti-cancer research

Studies suggest that E-8-O-G may possess anti-cancer properties. It has been shown to inhibit the proliferation and viability of various cancer cell lines, including those from neuroblastoma, glioblastoma, and liver cancer [, ]. However, further research is needed to understand the underlying mechanisms and potential therapeutic applications.

Neuroprotective research

E-8-O-G has also been investigated for its potential neuroprotective effects. Studies have shown that it may help protect brain cells from damage caused by stroke and other neurodegenerative diseases []. The research suggests that E-8-O-G's antioxidant and anti-inflammatory properties may contribute to these effects, but more studies are needed to confirm these findings.

Hepatoprotective research

Some research suggests that E-8-O-G may protect the liver from damage caused by various factors, including toxins and drugs []. However, the current research is limited, and further studies are needed to understand the mechanisms and potential therapeutic applications.

- Hydrolysis: Under acidic or enzymatic conditions, emodin-8-glucoside can be hydrolyzed to release emodin and glucose.

- Oxidation: The compound can be oxidized to form various reactive species, potentially enhancing its biological activity.

- Reduction: Reduction reactions can modify the functional groups present in the molecule, affecting its solubility and reactivity.

These reactions are crucial for understanding the compound's stability and interaction with biological systems .

Emodin-8-glucoside exhibits significant biological activities:

- Anticancer Activity: It has demonstrated potential against various cancer cell lines, including neuroblastoma and glioblastoma. In vitro studies indicate that it inhibits cell proliferation and induces apoptosis through mechanisms involving the regulation of Bcl-2 and Bax proteins .

- Immunomodulatory Effects: The compound enhances macrophage activity via the Toll-like receptor signaling pathway, indicating its role in modulating immune responses .

- Neuroprotective Effects: Research suggests that emodin-8-glucoside may protect neuronal cells from oxidative stress, contributing to its potential therapeutic applications in neurodegenerative diseases .

Emodin-8-glucoside can be synthesized through various methods:

- Natural Extraction: It is commonly isolated from plants such as Polygonum multiflorum using solvent extraction techniques followed by purification methods like chromatography.

- Chemical Synthesis: Laboratory synthesis can involve glycosylation reactions where glucose is added to emodin under specific conditions (acidic or enzymatic) to form emodin-8-glucoside.

- Biotechnological Approaches: Utilizing microbial fermentation processes to produce the compound from precursors is an emerging method that may offer advantages in yield and purity.

These methods highlight the versatility in obtaining emodin-8-glucoside for research and therapeutic use .

Emodin-8-glucoside has several applications:

- Pharmaceuticals: Due to its anticancer and immunomodulatory properties, it is being explored as a potential therapeutic agent for various diseases.

- Nutraceuticals: Its antioxidant properties make it suitable for inclusion in dietary supplements aimed at enhancing health and wellness.

- Cosmetics: The compound's skin-protective effects are being investigated for use in cosmetic formulations targeting skin aging and damage.

The ongoing research into its efficacy continues to expand its potential applications across multiple fields .

Studies have shown that emodin-8-glucoside interacts with various cellular pathways:

- Cell Signaling Pathways: It influences pathways such as the MAPK/NF-kB signaling pathway, which plays a crucial role in inflammation and cancer progression.

- Drug Metabolism: Emodin-8-glucoside has been studied for its effects on drug absorption and metabolism, particularly in relation to intestinal transport mechanisms .

These interactions are critical for understanding how emodin-8-glucoside can be effectively utilized in therapeutic contexts.

Emodin-8-glucoside shares structural similarities with several other compounds. Here are a few notable ones:

| Compound Name | Structure Type | Biological Activity | Unique Features |

|---|---|---|---|

| Emodin | Anthraquinone | Anticancer, laxative | Non-glycosylated form of emodin-8-glucoside |

| Chrysophanol | Anthraquinone | Antimicrobial, anti-inflammatory | Lacks glucose moiety; different bioactivity |

| Aloe-emodin | Anthraquinone | Laxative, anti-inflammatory | Found in aloe plants; distinct pharmacological profile |

| Rhein | Anthraquinone | Antimicrobial, hepatoprotective | Different hydroxylation pattern |

Emodin-8-glucoside stands out due to its unique glycosylated structure, which enhances its solubility and bioavailability compared to its non-glycosylated counterparts. This property contributes significantly to its diverse biological activities and potential therapeutic applications .

Emodin-8-glucoside belongs to the extensive family of anthraquinone glycosides, representing a sophisticated molecular architecture that combines the pharmacologically active emodin core with a glucose sugar moiety. The compound's systematic chemical name is 1,6-dihydroxy-3-methyl-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyanthracene-9,10-dione, reflecting its complex stereochemical configuration. This glycosylated derivative exhibits enhanced water solubility compared to its aglycone counterpart, facilitating improved bioavailability and cellular uptake mechanisms.

The structural characteristics of emodin-8-glucoside contribute significantly to its biological activity profile. The presence of the glucose moiety at the 8-position not only modifies the compound's pharmacokinetic properties but also influences its interaction with various cellular targets and molecular pathways. Research has demonstrated that this glycosylation pattern results in differential biological activities compared to other emodin glycosides, such as emodin-6-O-glucoside, highlighting the importance of positional specificity in anthraquinone glycoside pharmacology.

The compound's physical and chemical properties have been extensively characterized through various analytical techniques. Emodin-8-glucoside exhibits a melting point range of 219-220°C and demonstrates moderate solubility in polar solvents such as dimethyl sulfoxide (DMSO), methanol, and water. These physicochemical characteristics are crucial for understanding the compound's formulation requirements and potential therapeutic applications. The compound appears as a yellow to brown solid at room temperature and exhibits hygroscopic properties, necessitating careful storage conditions to maintain stability.

Sources and Phytochemical Occurrence in Medicinal Plants

Emodin-8-glucoside demonstrates widespread natural occurrence across various plant families, particularly within species that have been traditionally utilized for medicinal purposes. The primary botanical sources include members of the Polygonaceae family, with Rheum palmatum (Chinese rhubarb) serving as one of the most significant commercial sources. In dried rhizomes of Rheum palmatum, the content of emodin-8-O-glucoside has been reported to be approximately 8-fold higher than that of the parent compound emodin, indicating the plant's preferential accumulation of the glycosylated form.

Polygonum species represent another major source category for emodin-8-glucoside. Polygonum cuspidatum Sieb. et Zucc, commonly known as Japanese knotweed, has been extensively studied for its emodin-8-glucoside content and has served as the source material for numerous pharmacological investigations. Similarly, Polygonum amplexicaule D. Don var. sinense Forb. has been identified as a rich source of this compound, with traditional applications in treating fractures, rheumatoid arthritis, and muscle injuries. The distribution of emodin-8-glucoside within different plant organs varies significantly, with higher concentrations typically observed in underground parts such as roots and rhizomes compared to aerial portions.

The Aloe genus, particularly Aloe vera, represents another important source of emodin-8-glucoside and related anthraquinone glycosides. While the concentrations in Aloe species may be lower compared to Rheum and Polygonum species, the compound contributes to the overall therapeutic profile of aloe-derived preparations. Research has shown that the content and profile of anthraquinone glycosides in aloe can be influenced by processing methods, with thermal treatment potentially affecting the balance between glycosylated and aglycone forms.

Reynoutria japonica Houtt. (synonym for Polygonum cuspidatum) has been specifically utilized for the isolation and purification of emodin-8-glucoside using advanced separation techniques such as centrifugal partition chromatography. The successful isolation of high-purity emodin-8-glucoside (96.5% purity) from this source demonstrates the feasibility of large-scale extraction and purification processes for research and potential commercial applications.

Historical and Ethnopharmacological Context

The historical utilization of emodin-8-glucoside-containing plants spans several millennia, with documented use in traditional Chinese medicine, Ayurveda, and various indigenous healing systems. Rheum palmatum, one of the primary sources of emodin-8-glucoside, has been employed in traditional Chinese medicine for over 2000 years, primarily for its laxative, anti-inflammatory, and detoxifying properties. The compound's presence in these traditional preparations likely contributes to their documented therapeutic efficacy, although the specific role of individual constituents was not understood until modern phytochemical analysis became available.

Traditional applications of emodin-8-glucoside-containing plants encompass a broad spectrum of health conditions. Polygonum amplexicaule, traditionally known as "Hong Jingtian" in Chinese medicine, has been specifically utilized for treating bone and joint disorders, including fractures, rheumatoid arthritis, and muscle injuries. The traditional preparation methods, including decoctions and topical applications, have been validated through modern research demonstrating the compound's ability to promote osteoblast proliferation and differentiation.

The ethnopharmacological knowledge surrounding these plants has provided valuable guidance for contemporary research directions. Traditional uses have informed modern investigations into the neuroprotective, hepatoprotective, and anti-inflammatory properties of emodin-8-glucoside. The traditional practice of using Polygonum cuspidatum for treating liver disorders has been substantiated by research demonstrating the compound's hepatoprotective effects through antioxidative mechanisms.

Cross-cultural traditional medicine systems have independently recognized the therapeutic value of emodin-8-glucoside-containing plants. Aloe vera, containing emodin-8-glucoside among other bioactive compounds, has been utilized across Mediterranean, African, and American traditional medicine systems for wound healing, digestive disorders, and inflammatory conditions. This convergent traditional knowledge across diverse cultures provides additional validation for the therapeutic potential of emodin-8-glucoside and related compounds.

Biosynthetic Routes of Anthraquinone Glycosides in Plants

The biosynthesis of anthraquinone glycosides in plants involves multiple interconnected pathways that converge to produce these complex secondary metabolites [5] [10]. Four primary biosynthetic pathways contribute to anthraquinone accumulation in plants: the polyketide pathway, shikimate pathway, mevalonate pathway, and methyl-erythritol phosphate pathway [35]. These pathways work in coordination to provide both the anthraquinone backbone and the necessary precursors for subsequent modifications.

The polyketide pathway represents the predominant route for emodin-type anthraquinone biosynthesis [10] [11]. This pathway utilizes type II and type III polyketide synthase systems to construct the anthraquinone core structure [12] [14]. In Senna tora, a chalcone synthase-like enzyme has been identified as the first committed step in anthraquinone biosynthesis via the polyketide pathway [17] [39]. The process begins with the condensation of seven malonyl-coenzyme A units with one acetyl-coenzyme A unit to form an octaketide intermediate [14] [35].

The type III polyketide synthase enzymes catalyze successive condensation reactions to build the polyketide chain [17]. Following octaketide formation, specialized enzymes including polyketide reductases and cyclases facilitate ring closure and aromatization to form the characteristic tricyclic anthraquinone structure [35]. In Rheum palmatum, multiple polyketide synthase genes have been identified, including RpALS, RpBAS, and RpCHS variants, though their specific roles in octaketide formation require further characterization [34] [35].

The shikimate pathway provides an alternative biosynthetic route, particularly important for alizarin-type anthraquinones [18] [36]. This pathway utilizes chorismate as a branch point metabolite, where isochorismate synthase channels the precursor toward anthraquinone formation [18] [50]. In Morinda citrifolia cell cultures, isochorismate synthase activity directly correlates with anthraquinone accumulation, demonstrating its regulatory importance [18] [50]. The enzyme converts chorismate to isochorismate in a magnesium-dependent reaction, establishing the foundation for subsequent anthraquinone assembly [46] [47].

The mevalonate and methyl-erythritol phosphate pathways contribute essential isoprenoid precursors for anthraquinone biosynthesis [5] [35]. In Rheum palmatum, six 3-hydroxy-3-methylglutaryl-coenzyme A reductase genes show differential expression patterns among plant organs [35]. The methyl-erythritol phosphate pathway enzymes, including 1-deoxy-D-xylulose-5-phosphate synthase and reductoisomerase, provide complementary isoprenoid building blocks [5] [35].

| Pathway | Key Enzymes | Products | Plant Examples |

|---|---|---|---|

| Polyketide Pathway | Chalcone synthase-like, Polyketide synthase, Octaketide synthase | Emodin-type anthraquinones (emodin, chrysophanol) | Senna tora, Rheum palmatum, Aloe species |

| Shikimate Pathway | Isochorismate synthase, Chorismate mutase, DAHP synthase | Alizarin-type anthraquinones (alizarin, purpurin) | Rubia species, Morinda citrifolia |

| Mevalonate Pathway | HMG-CoA reductase, Mevalonate kinase, PMV kinase | Isoprenoid precursors for anthraquinone modification | Rheum palmatum, Rubia yunnanensis |

| Methyl-erythritol Phosphate Pathway | DXP synthase, DXP reductoisomerase, IPP isomerase | Isoprenoid precursors for anthraquinone modification | Rheum palmatum, Rubia yunnanensis |

Enzymatic Glycosylation Mechanisms Specific to Emodin-8-glucoside

The enzymatic glycosylation of emodin to form emodin-8-glucoside represents a critical modification step that significantly alters the physicochemical and biological properties of the parent compound [6] [25]. UDP-glucosyltransferases catalyze this transformation by transferring glucose from UDP-glucose to specific hydroxyl positions on the emodin molecule [15] [19].

Several UDP-glucosyltransferases demonstrate specific activity toward emodin substrates with distinct regioselectivity patterns [19] [37]. RpUGT1 from Rheum palmatum exhibits glucosylation activity that converts emodin to emodin-6-O-glucoside rather than the 8-position [19]. This enzyme belongs to the UGT73BE14 subfamily and shows selectivity for both anthraquinones and stilbene compounds [19]. The recombinant RpUGT1 protein demonstrates optimal activity under standard UDP-glucosyltransferase reaction conditions [19].

The bacterial glycosyltransferase YjiC from Bacillus licheniformis DSM13 provides an alternative enzymatic route for emodin glucosidation [6] [25]. This enzyme catalyzes the formation of emodin-O-β-D-glucoside with approximately 72 percent bioconversion efficiency when 200 micromolar emodin substrate is provided [6] [25]. The engineered Escherichia coli system expressing YjiC achieved maximum yields of 144 micromolar emodin glucoside, corresponding to 38 milligrams per liter [6] [25].

Glycosyltransferases from Carthamus tinctorius demonstrate regiospecific formation of emodin-8-glucoside [8]. The enzymatic reaction proceeds under mild conditions at pH 7.4 and 30 degrees Celsius over 12 hours [8]. This represents one of the few characterized enzymes capable of direct 8-position glucosylation of emodin [8].

Rubia yunnanensis contains multiple UDP-glucosyltransferases with broad substrate specificity toward anthraquinones [37]. RyUGT3A and RyUGT12 exhibit regioselective glycosylation of β-hydroxyl anthraquinones and demonstrate substrate promiscuity toward at least 28 different compounds [37]. These enzymes catalyze the formation of O-glycosides, N-glycosides, and S-glycosides through various glycosylation mechanisms [37].

The enzymatic mechanism involves the binding of UDP-glucose and the anthraquinone substrate within the active site of the glycosyltransferase [21]. The plant secondary product glycosyltransferase box, consisting of 44 conserved amino acid residues near the carboxy-terminus, serves as the UDP-glucose binding domain [21]. Specific amino acid residues, particularly glutamine at position 44, determine sugar donor specificity and catalytic efficiency [21].

| Enzyme | Source Organism | Substrate Specificity | Regioselectivity | Activity Conditions |

|---|---|---|---|---|

| RpUGT1 (UGT73BE14) | Rheum palmatum | Emodin → Emodin-6-O-glucoside | 6-O position | pH 7.4, 30°C |

| CtUGT2 | Carthamus tinctorius | Emodin → Emodin-8-O-glucoside | 8-O position | pH 7.4, 30°C, 12h |

| YjiC | Bacillus licheniformis DSM13 | Emodin → Emodin-O-β-D-glucoside (72% conversion) | O-glucosidation | pH 8.0 optimal, stable to 70°C |

| RyUGT3A | Rubia yunnanensis | β-OH anthraquinones (broad specificity) | Regioselective β-OH | Standard UGT conditions |

| RyUGT12 | Rubia yunnanensis | β-OH anthraquinones (broad specificity) | Regioselective β-OH | Standard UGT conditions |

Metabolic Fate and Biotransformation in Biological Systems

The metabolic fate of emodin-8-glucoside in biological systems involves complex biotransformation processes that determine its pharmacokinetic behavior and biological activity [28] [30]. Following administration, emodin-8-glucoside undergoes extensive metabolism through multiple enzymatic pathways that modify its structure and influence its distribution and elimination [28] [30].

Hydrolytic cleavage represents a primary metabolic transformation of emodin-8-glucoside [30] [40]. β-glucosidases present in intestinal microflora and various tissues catalyze the hydrolysis of the glycosidic bond, releasing free emodin [9] [30]. This hydrolysis process serves as an activation mechanism, converting the relatively inactive glycoside into the pharmacologically active aglycone [9]. The released emodin then becomes subject to phase I and phase II metabolic processes [28] [30].

Cytochrome P450-mediated biotransformation constitutes a major metabolic pathway for emodin following its release from the glycoside [7] [27]. CYP1A2 and CYP2E1 isoforms demonstrate significant activity toward emodin hydroxylation [28] [32]. The primary metabolites formed include ω-hydroxyemodin and 2-hydroxyemodin through distinct cytochrome P450-catalyzed reactions [7] [32]. CYP1A2 shows particular involvement in 2-hydroxyemodin formation, while multiple cytochrome P450 enzymes contribute to ω-hydroxylation at lower rates [7] [32].

Glucuronidation represents the predominant phase II conjugation pathway for emodin biotransformation [22] [26]. UDP-glucuronosyltransferases UGT1A1, UGT1A9, and UGT2B7 demonstrate substantial activity toward emodin glucuronidation [28] [29]. UGT2B7 plays a particularly important role, with genetic polymorphisms affecting glucuronidation efficiency and subsequent toxicity profiles [29]. The hepatocyte nuclear factor 4α regulates UGT2B7 expression and consequently influences emodin glucuronidation capacity [29].

The extensive glucuronidation contributes to the poor oral bioavailability of emodin, with absolute bioavailability approximately 3.2 percent [28]. Glucuronide conjugates undergo active efflux through multidrug resistance-associated protein transporters, particularly MRP2, MRP3, and MRP4 [22] [26]. This coupling of glucuronidation with efflux transport results in rapid elimination and limited systemic exposure [22] [26].

Tissue distribution studies reveal preferential accumulation in kidney tissues, followed by liver and other organs [28] [30]. The distribution pattern reflects both passive diffusion and active transport processes [30]. Metabolite profiling indicates the formation of 190 distinct metabolites in various biological samples, including novel metabolic pathways such as formylation, acetylation, and ring-opening reactions [30].

The metabolic stability of emodin-8-glucoside itself varies with environmental conditions [6] [25]. The glycoside exhibits optimal stability at pH 8.0 and maintains structural integrity up to 70 degrees Celsius [6] [25]. These stability characteristics influence its bioavailability and metabolic fate in different biological compartments [6] [25].

| Metabolic Process | Key Enzymes/Transporters | Products/Effects | Biological Significance |

|---|---|---|---|

| Glucosidation | UDP-glucosyltransferases | Emodin-8-glucoside formation | Enhanced solubility, reduced toxicity |

| Glucuronidation | UDP-glucuronosyltransferases (UGT1A1, UGT1A9, UGT2B7) | Emodin glucuronide conjugates | Phase II detoxification, excretion |

| Hydroxylation | Cytochrome P450 (CYP1A2, CYP2E1) | Hydroxyemodin, 2-hydroxyemodin | Potential bioactivation pathway |

| Hydrolysis | β-glucosidases, acid hydrolysis | Free emodin release | Activation from glycoside form |

| Efflux Transport | MRP2, MRP3, MRP4 transporters | Reduced bioavailability (3.2%) | Excretion and low oral availability |

| Tissue Distribution | Passive distribution | Kidney > liver > other tissues | Pharmacokinetic distribution pattern |